molecular formula C16H11Br3O2 B14381649 2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one CAS No. 89614-22-2

2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one

Cat. No.: B14381649
CAS No.: 89614-22-2
M. Wt: 475.0 g/mol
InChI Key: MVTHGCXSZZEWBM-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one is a complex organic compound characterized by the presence of multiple bromine atoms and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one typically involves the bromination of biphenyl derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms and biphenyl structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine and bromoacetyl groups.

Properties

CAS No.

89614-22-2

Molecular Formula

C16H11Br3O2

Molecular Weight

475.0 g/mol

IUPAC Name

2,2-dibromo-1-[2-[2-(2-bromoacetyl)phenyl]phenyl]ethanone

InChI

InChI=1S/C16H11Br3O2/c17-9-14(20)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15(21)16(18)19/h1-8,16H,9H2

InChI Key

MVTHGCXSZZEWBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C(Br)Br)C(=O)CBr

Origin of Product

United States

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